

Tridecyl Methanesulfonate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tridecyl methane sulfonate*

Cat. No.: *B15601511*

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of tridecyl methanesulfonate. Given the limited availability of specific experimental data for this long-chain alkyl sulfonate, this document also incorporates information from analogous compounds to offer a broader understanding of its characteristics.

Core Chemical Properties

Tridecyl methanesulfonate, also known as tridecyl mesylate or 1-tridecanol, methanesulfonate, is the ester of tridecyl alcohol and methanesulfonic acid.^[1] Its fundamental role in organic chemistry is that of an alkylating agent, where the methanesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions.^[2]

Identifiers and General Properties

A summary of the key identifiers and general properties of tridecyl methanesulfonate is presented in Table 1.

Property	Value	Reference(s)
CAS Number	62732-69-8	[1] [3]
Molecular Formula	C ₁₄ H ₃₀ O ₃ S	[1] [3]
Molecular Weight	278.45 g/mol	[1] [3]
Synonyms	1-Tridecanol, methanesulfonate, Tridecyl mesylate	[1]
Purity	>99% (as commercially available)	[1]
Storage Conditions	Freezer	[1]

Physical Properties

Specific experimental data for the physical properties of tridecyl methanesulfonate, such as melting point, boiling point, and density, are not readily available in the published literature. Commercial suppliers often list these properties as "N/A".[\[4\]](#) However, based on analogous long-chain alkanes and esters, it is expected to be a liquid or a low-melting solid at room temperature with a relatively high boiling point and a density slightly less than that of water.

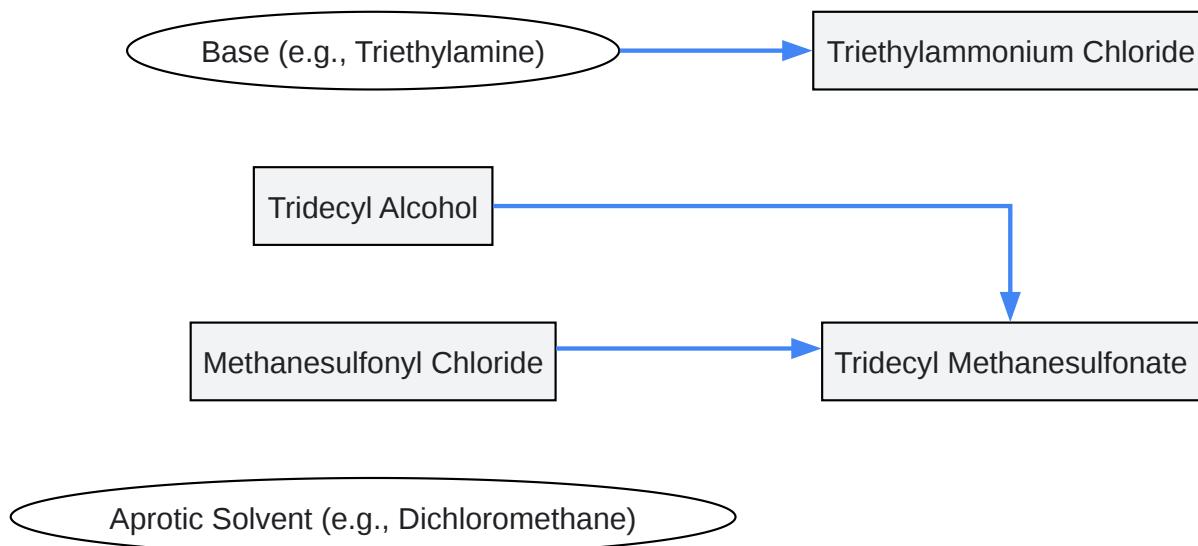
Solubility

Detailed solubility data for tridecyl methanesulfonate in various solvents has not been formally documented. As a long-chain alkyl ester, it is predicted to be soluble in nonpolar organic solvents such as ethers, and chlorinated solvents, and likely to have limited solubility in polar protic solvents like water.

Synthesis and Experimental Protocols

The synthesis of tridecyl methanesulfonate typically follows the general procedure for the preparation of alkyl methanesulfonates, which involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base.[\[5\]](#)

General Reaction Scheme



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Caption: General synthesis of tridecyl methanesulfonate.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a long-chain alkyl methanesulfonate, adapted from general procedures.

Materials:

- Tridecyl alcohol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or other suitable base
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tridecyl alcohol in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- Addition of Reagents: To the cooled solution, add triethylamine (typically 1.1-1.5 equivalents) via syringe. Then, add methanesulfonyl chloride (typically 1.1-1.3 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.
- Characterization: The purified tridecyl methanesulfonate should be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

While experimental spectra for tridecyl methanesulfonate are not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the terminal methyl group of the tridecyl chain around δ 0.88 ppm. A complex multiplet for the methylene groups of the alkyl chain would appear between δ 1.2-1.8 ppm. A triplet for the methylene group attached to the sulfonate oxygen ($\text{CH}_2\text{-O}$) would be downfield, likely in the range of δ 4.2-4.4 ppm. A singlet for the methyl group of the methanesulfonate moiety would be observed around δ 3.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum would show a series of peaks for the alkyl chain carbons, with the carbon attached to the sulfonate oxygen being the most downfield in this portion of the molecule. The methyl carbon of the methanesulfonate group would also be a distinct peak.

Infrared (IR) Spectroscopy

The IR spectrum of tridecyl methanesulfonate is expected to exhibit strong characteristic absorption bands for the sulfonate group. Key expected peaks are:

- Asymmetric S=O stretching: $\sim 1350\text{-}1380\text{ cm}^{-1}$
- Symmetric S=O stretching: $\sim 1170\text{-}1190\text{ cm}^{-1}$
- C-O stretching: $\sim 960\text{-}1000\text{ cm}^{-1}$
- C-H stretching (alkyl): $\sim 2850\text{-}2960\text{ cm}^{-1}$

Mass Spectrometry

In a mass spectrum (e.g., by electron ionization), the molecular ion peak (M^+) at $\text{m/z} = 278.45$ may be observed, although it might be weak. Common fragmentation patterns would likely involve the loss of the methanesulfonate group or cleavage of the alkyl chain.

Reactivity and Applications

Reactivity

The primary reactivity of tridecyl methanesulfonate is as an alkylating agent. The methanesulfonate anion is a very good leaving group, making the α -carbon of the tridecyl

group susceptible to nucleophilic attack. This allows for the introduction of the tridecyl group into a variety of molecules.

Applications in Research and Drug Development

Long-chain alkyl methanesulfonates serve as important intermediates in organic synthesis.

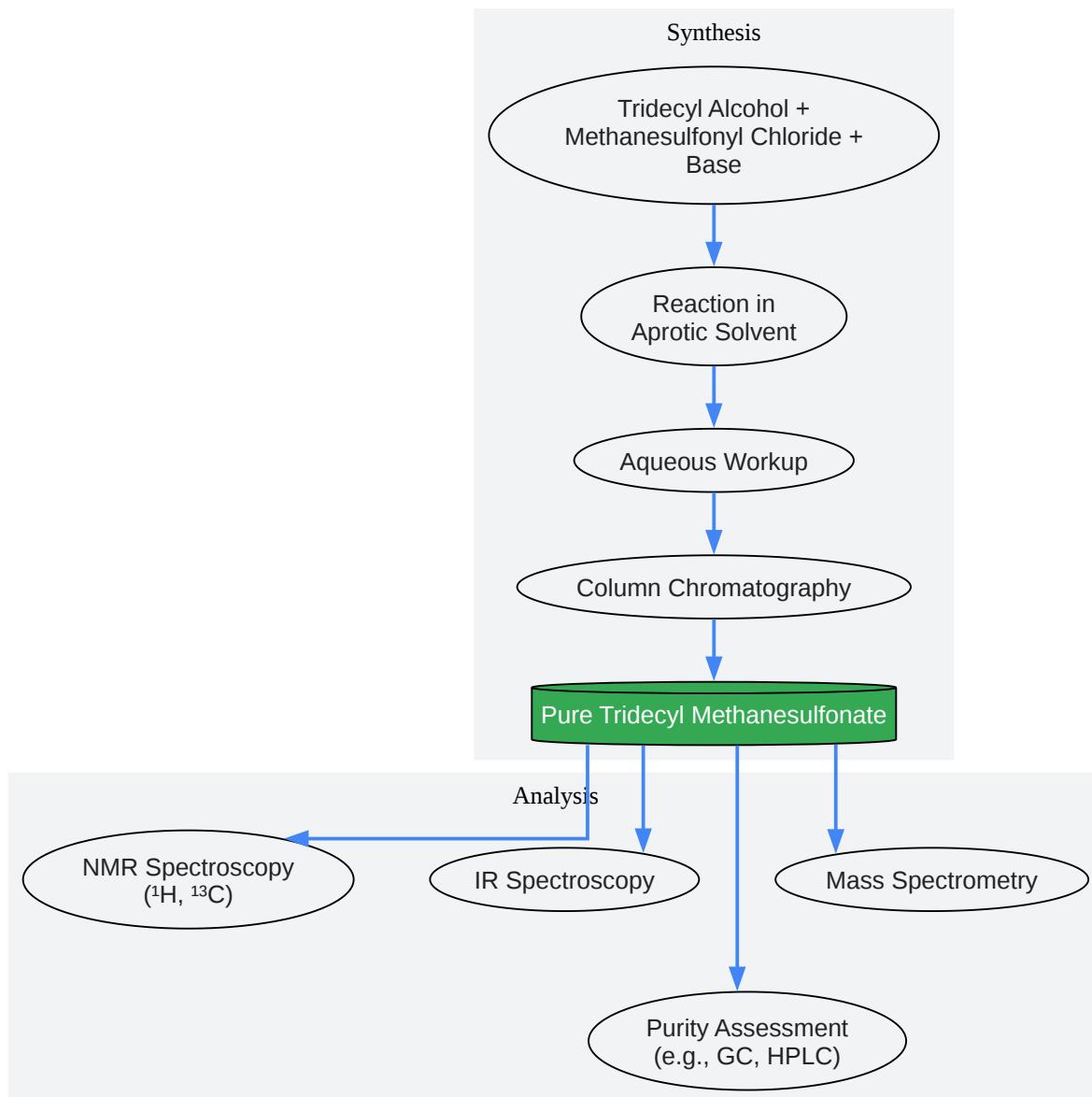
While specific applications of tridecyl methanesulfonate in drug development are not widely documented, its properties suggest potential utility in the following areas:

- **Synthesis of Lipophilic Compounds:** The long tridecyl chain can be introduced to a molecule to increase its lipophilicity. This is a common strategy in drug design to modulate properties such as membrane permeability, protein binding, and pharmacokinetic profiles.
- **Prodrug Synthesis:** The methanesulfonate group could be displaced by a therapeutic agent containing a suitable nucleophile to form a lipophilic prodrug, potentially improving its formulation or delivery characteristics.
- **Surfactant and Lipid Research:** Long-chain alkyl sulfonates are structurally related to surfactants and lipids. Tridecyl methanesulfonate could be used as a starting material for the synthesis of novel lipids or probes for studying biological membranes and lipid-protein interactions.

It is important to note that short-chain alkyl methanesulfonates are known to be potentially genotoxic alkylating agents.^[6] While the genotoxicity of long-chain analogues like tridecyl methanesulfonate has not been extensively studied, appropriate safety precautions should be taken during its handling and any potential for its presence as an impurity in pharmaceutical products should be carefully evaluated.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of tridecyl methanesulfonate.

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Caption: A standard workflow for the synthesis and analysis of tridecyl methanesulfonate.

Conclusion

Tridecyl methanesulfonate is a long-chain alkylating agent with potential applications in organic synthesis, particularly for the preparation of lipophilic molecules relevant to pharmaceutical and materials science research. While specific experimental data for this compound is scarce, its chemical properties and reactivity can be largely inferred from the well-established chemistry of alkyl methanesulfonates. Further research is needed to fully characterize its physical properties, spectroscopic data, and to explore its specific applications in drug development and other fields. Researchers working with this compound should adhere to strict safety protocols due to the potential genotoxicity associated with this class of molecules.

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